N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
Overview
Description
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid, also known as 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, are cancer cells and inflammatory cells . This compound has been shown to have potent anti-cancer activity and anti-inflammatory effects .
Mode of Action
This compound interacts with its targets by inhibiting the growth of cancer cells and reducing inflammation . It achieves this through its bulky and hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, which allows it to interact effectively with its targets .
Biochemical Pathways
It is known that the compound’s anti-cancer and anti-inflammatory effects involve the disruption of cellular processes in cancer cells and inflammatory cells .
Pharmacokinetics
It is known that the compound is orally active, suggesting good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the reduction of inflammation . In studies, it has shown high growth inhibition in vitro against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) lines .
Biochemical Analysis
Biochemical Properties
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which are crucial for the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes is primarily through covalent bonding, which facilitates the protection and deprotection of amino groups during peptide synthesis . Additionally, this compound can form supramolecular hydrogels when combined with nano-hydroxyapatite, enhancing its mechanical strength and antimicrobial properties .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to possess antimicrobial properties, which can inhibit the growth of bacteria such as Staphylococcus aureus . Furthermore, its ability to form hydrogels enhances its cytocompatibility, making it suitable for drug delivery applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit proteases by forming stable covalent bonds with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation can lead to the formation of byproducts that may affect cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to maintain antimicrobial properties and cytocompatibility over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity and enhanced drug delivery capabilities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVWENZFSHWYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.